
2-Iodo-4-nitroaniline
Overview
Description
2-Iodo-4-nitroaniline (CAS: 6293-83-0) is a halogenated aromatic compound with the molecular formula C₆H₅IN₂O₂ and a molecular weight of 264.02 g/mol. It exists as yellow-red crystals with a melting point of 105–109°C and a predicted boiling point of 377.6±27.0°C . The compound is light-sensitive and exhibits strong absorption at 360 nm in methanol . Its synthesis typically involves iodination of 4-nitroaniline using N-iodosuccinimide (NIS) under acidic conditions, yielding 70% at 0°C . Applications include its use as a precursor for synthesizing 2-iodo-4-nitrobenzonitrile (via diazotization and CuCN/KCN reactions) and 2-iodo-p-phenylenediamine (via tin(II)-mediated nitro reduction) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-4-nitroaniline can be synthesized through the iodination of 4-nitroaniline. The reaction typically involves the use of iodine and silver acetate as reagents . The process is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of N-iodosuccinimide (NIS) as an iodinating agent. This method is advantageous due to its high selectivity and efficiency, providing yields of up to 99% . The reaction is performed by grinding the reactants at room temperature, which simplifies the process and reduces the need for hazardous solvents.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Sodium Nitrite and Copper Cyanide: Used in the synthesis of 2-iodo-4-nitrobenzonitrile via diazotization followed by a Sandmeyer reaction.
Tin(II) Dihydrate and Hydrochloric Acid: Employed in the reduction of this compound to 2-iodo-p-phenylenediamine.
Major Products:
2-Iodo-4-nitrobenzonitrile: Formed through diazotization and subsequent reaction with copper cyanide.
2-Iodo-p-phenylenediamine: Produced by reducing the nitro group to an amino group.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Iodo-4-nitroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized to produce derivatives such as 2-iodo-4-nitrobenzonitrile through diazotization followed by reaction with sodium nitrite, which forms a diazonium salt that subsequently reacts with copper cyanide . This compound's ability to participate in various reactions makes it valuable in synthetic organic chemistry.
Preparation Methods
The synthesis of this compound can be achieved through several methods:
- Iodination of 4-Nitroaniline : Typically involves iodine and silver acetate, yielding high purity.
- Use of N-Iodosuccinimide (NIS) : This method has been shown to provide yields up to 99% under mild conditions, making it advantageous for industrial applications .
Biological Research
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study indicated its potential as a candidate for developing new antimicrobial agents due to its effectiveness and low toxicity profile.
Cytotoxic Effects
Significant findings reveal that this compound induces apoptosis in cancer cell lines, such as HeLa cells, through the activation of caspase pathways. This suggests its potential role as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and efficacy in cancer treatment .
Environmental Applications
Biodegradation Studies
The environmental impact of this compound has been explored, particularly regarding its biodegradation. Specific bacterial strains, such as Rhodococcus species, have demonstrated the ability to degrade nitroanilines, indicating potential pathways for environmental remediation. Understanding these degradation mechanisms is crucial for assessing the environmental fate of this compound.
Study on Antimicrobial Efficacy
A comprehensive study published in PubChem assessed the antimicrobial efficacy of this compound against various pathogens. The results highlighted its broad-spectrum activity and suggested its viability for new drug development aimed at combating resistant bacterial strains.
Research on Cytotoxic Effects
Another notable research effort focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated significant apoptosis induction in HeLa cells via caspase pathway activation, showcasing its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 2-iodo-4-nitroaniline involves its ability to undergo various chemical transformations. The presence of both iodine and nitro groups allows it to participate in a range of reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to 2-iodo-4-nitroaniline, differing in substituent positions, halogen types, or additional functional groups.
4-Iodo-2-nitroaniline
- Synthesis : Requires 8 hours at room temperature using NIS, with lower efficiency compared to this compound .
- Reactivity : The meta-nitro group reduces iodination selectivity, leading to longer reaction times.
- Applications: Limited data, but used in cross-coupling reactions for pharmaceuticals.
2,6-Diiodo-4-nitroaniline (CAS: 5398-27-6)
- Synthesis : Produced via double iodination of 4-nitroaniline at 50°C , yielding 80% .
- Physical Properties : Yellow-green crystalline powder with higher molecular weight (391.93 g/mol ) .
- Hazards : Classified as an irritant (Xi) with risks R36/37/38 .
5-Iodo-4-methyl-2-nitroaniline (CAS: 97113-38-7)
- Structure : Incorporates a methyl group at position 4, increasing steric hindrance.
- Molecular Weight : 294.05 g/mol (C₇H₆IN₂O₂).
- Applications: Intermediate in life science research, noted for high purity (≥95%) .
4-Fluoro-2-iodoaniline (CAS: 61272-76-2)
- Synthesis : Utilizes Suzuki couplings or nucleophilic substitutions due to fluorine’s electronegativity .
- Reactivity : Dual halogenation enables diverse cross-coupling reactions for bioactive molecules .
- Purity : ≥95%, comparable to this compound .
4-Nitroaniline (CAS: 100-01-6)
- Role : Precursor for iodination. Direct iodination yields 70% for this compound, while iodination of 2-nitroaniline achieves 98% yield due to better para-selectivity .
- Melting Point : 146°C , higher than its iodinated derivative .
Comparative Data Tables
Table 2: Physical and Hazard Properties
Key Research Findings
Selectivity in Iodination : The electron-withdrawing nitro group in this compound enhances para-selectivity, whereas meta-substitution (e.g., 4-iodo-2-nitroaniline) requires longer reaction times .
Polymorphism: this compound exhibits three crystal forms (triclinic, orthorhombic, monoclinic), influencing its stability and applications in material science .
Safety Profile : Both this compound and 2,6-diiodo-4-nitroaniline are irritants, necessitating protective handling .
Biological Activity
2-Iodo-4-nitroaniline (INA) is an aromatic compound that has garnered attention for its biological activities, particularly in antimicrobial and potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with INA.
- Chemical Formula: CHINO
- Molecular Weight: 264.02 g/mol
- Melting Point: 106–107 °C
- Structure: The compound features an iodo group and a nitro group positioned on an aniline ring, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 32 µg/mL |
S. aureus | 18 | 16 µg/mL |
P. aeruginosa | 14 | 64 µg/mL |
Cytotoxicity and Safety Profile
The cytotoxic effects of INA have been evaluated in various cell lines. While it shows promising antimicrobial properties, it also exhibits cytotoxicity at higher concentrations. Studies indicate that INA can induce apoptosis in cancer cell lines, suggesting a dual role as both an antimicrobial and potential anticancer agent.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 45 | Induction of apoptosis |
MCF-7 | 50 | Cell cycle arrest |
The biological activity of INA can be attributed to its structural characteristics:
- Nitro Group Reactivity: The nitro group can undergo reduction in microbial cells, leading to the generation of reactive intermediates that damage cellular components.
- Iodine Substitution: The presence of iodine enhances the lipophilicity of the compound, facilitating membrane penetration and increasing bioactivity.
Study on Antimicrobial Efficacy
A notable study published in PubChem assessed the antimicrobial efficacy of INA against various pathogens. The results demonstrated that INA had a broad spectrum of activity, particularly against Gram-positive bacteria. The study concluded that INA could be a candidate for developing new antimicrobial agents due to its effectiveness and relatively low toxicity profile .
Research on Cytotoxic Effects
Another significant research effort focused on the cytotoxic effects of INA on cancer cell lines. The findings revealed that INA induced significant apoptosis in HeLa cells through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
Environmental Impact and Degradation
The biodegradation of INA has also been studied, highlighting the role of specific bacterial strains in breaking down this compound in environmental settings. For instance, Rhodococcus sp. has shown capability in degrading similar nitroanilines, suggesting potential pathways for environmental remediation .
Q & A
Basic Research Questions
Q. What are the primary characterization techniques for identifying polymorphs of 2-iodo-4-nitroaniline (INA)?
- Methodological Answer : Polymorph identification requires a combination of techniques:
- Powder X-ray Diffraction (PXRD) : Resolves differences in crystal lattice parameters (e.g., triclinic vs. orthorhombic phases) .
- Differential Scanning Calorimetry (DSC) : Detects thermal events (e.g., melting points, phase transitions). For INA, DSC revealed distinct melting endotherms for triclinic (187°C) and monoclinic (194°C) forms .
- Infrared Spectroscopy (IR) : Identifies hydrogen-bonding patterns and nitro-group vibrations, which vary between polymorphs .
- In Situ Laser Probe Monitoring : Tracks solvent-mediated transformations in real time by observing crystal morphology changes .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Use ethanol for recrystallization, as it supports concomitant growth of triclinic and orthorhombic forms. Avoid solvents that promote rapid precipitation, which may lead to amorphous phases .
- Supersaturation Control : Maintain precise temperature and concentration gradients during crystallization to minimize kinetic trapping of metastable phases .
- Template-Assisted Growth : For selective polymorph formation, use self-assembled monolayers (SAMs) with functional groups (e.g., 3'-NO₂-4-mercaptobiphenyl) to stabilize specific crystal faces .
Advanced Research Questions
Q. How can experimental conditions be optimized to selectively obtain the orthorhombic polymorph of INA?
- Methodological Answer :
- Template Design : Use SAMs with iodine or nitro substituents to mimic the orthorhombic phase’s molecular arrangement. The orthorhombic form preferentially nucleates on SAMs due to complementary halogen bonding (I···O-NO₂ interactions) .
- Kinetic Control : Rapid cooling of supersaturated ethanol solutions favors the orthorhombic phase, while slower cooling promotes the thermodynamically stable triclinic form .
- Additive Screening : Introduce co-solvents (e.g., acetone) or surfactants to modulate interfacial energy and nucleation kinetics .
Q. How do supramolecular synthons influence the crystal packing of INA?
- Methodological Answer :
- Halogen Bonding : The iodine atom in INA acts as a halogen bond donor, interacting with electron-rich nitro groups (I···O-NO₂). This drives the formation of 1D chains in the orthorhombic phase .
- Hydrogen Bonding : N-H···O hydrogen bonds between amino and nitro groups create 2D sheets in the triclinic polymorph. Synthon hierarchy analysis reveals that hydrogen bonding dominates over halogen bonding in determining overall packing .
- Synthon Engineering : Modify substituents (e.g., replacing iodine with bromine) to alter synthon competition and design new crystal architectures .
Q. How should researchers resolve contradictions in polymorph stability data for INA?
- Methodological Answer :
- Solvent-Mediated Transformation Studies : Monitor phase transitions in different solvents (e.g., ethanol vs. acetonitrile) using PXRD and microscopy. For example, the monoclinic form of INA is metastable in ethanol but becomes dominant in acetonitrile due to solvent-specific stabilization .
- Thermodynamic vs. Kinetic Stability : Use DSC to differentiate between irreversible melting (kinetic control) and reversible phase transitions (thermodynamic control). The triclinic form is thermodynamically stable, while orthorhombic and monoclinic forms are kinetically trapped .
- Computational Modeling : Employ density functional theory (DFT) to calculate lattice energies and predict relative stabilities under varying conditions .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate challenges in isolating pure monoclinic INA?
- Methodological Answer :
- Seeding Techniques : Introduce monoclinic seed crystals during crystallization to bypass nucleation barriers.
- Solvent Screening : Use solvents with low dielectric constants (e.g., toluene) to favor monoclinic phase growth via weak van der Waals interactions .
- High-Throughput Crystallization : Explore a matrix of temperature, solvent, and additive combinations using automated platforms (e.g., HEL Group’s AutoLAB) to identify optimal monoclinic growth conditions .
Q. How can researchers validate the phase purity of INA polymorphs?
- Methodological Answer :
- Cross-Validation with Multiple Techniques : Combine PXRD, DSC, and IR data to ensure consistency across methods. For example, monoclinic INA shows a unique IR peak at 1520 cm⁻¹ (asymmetric NO₂ stretch) absent in other forms .
- Quantitative Phase Analysis : Use Rietveld refinement of PXRD data to quantify phase ratios in mixed samples .
- In Situ Monitoring : Deploy time-resolved PXRD during temperature ramps to detect hidden phase transitions .
Q. Data Interpretation and Reporting
Q. How should researchers document polymorphic transformations in INA for publication?
- Methodological Answer :
- Crystallographic Data Deposition : Submit structure files (CIFs) for all polymorphs to the Cambridge Structural Database (CSD).
- Transformation Pathways : Report solvent, temperature, and template effects on phase transitions. For example, triclinic→monoclinic transitions occur in ethanol at 40°C over 72 hours .
- Uncertainty Quantification : Include error margins in DSC thermograms (e.g., ±0.5°C for melting points) and PXDR peak positions .
Properties
IUPAC Name |
2-iodo-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSEMNGXKAZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278682 | |
Record name | 2-Iodo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-83-0 | |
Record name | 6293-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6293-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iodo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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